7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound features a unique structure characterized by a pyrrolo[1,2-a]pyrimidine core, with a methyl group at the 6th position and a nitrophenyl group at the 2nd position. These substituents contribute to its distinct chemical and biological properties, making it of interest in various scientific fields, particularly in medicinal chemistry and pharmacology .
The synthesis of 7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be accomplished through several methods, typically involving multicomponent reactions. One common synthetic route includes:
This method highlights the versatility of multicomponent reactions in synthesizing complex heterocyclic compounds efficiently.
The molecular structure of 7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be described with the following data:
| Property | Data |
|---|---|
| Molecular Formula | C14H13N3O3 |
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | 6-methyl-2-(4-nitrophenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
| InChI | InChI=1S/C14H13N3O3/c1-9-... |
| InChI Key | YOSCGUMZTKFLRM-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2=NC(=CC(=O)N12)C3=CC=C(C=C3)N+[O-] |
This structural information indicates the presence of multiple functional groups that contribute to its reactivity and biological activity .
7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one engages in various chemical reactions:
Common reagents include hydrogen gas and palladium catalysts under acidic or basic conditions. The major products from these reactions often include amino derivatives and substituted aromatic compounds .
The mechanism of action for 7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets within biological systems. Notably:
Such mechanisms highlight its relevance in therapeutic applications targeting cell proliferation pathways .
The physical and chemical properties of 7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one include:
These properties are crucial for understanding its behavior in different environments and potential formulation strategies for pharmaceutical applications .
The scientific uses of 7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one are diverse:
Research continues to explore its potential in drug development due to its unique structure and biological activities .
This comprehensive analysis underscores the significance of 7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one in both synthetic chemistry and medicinal applications.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: